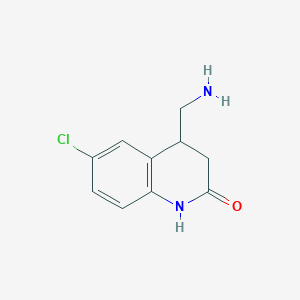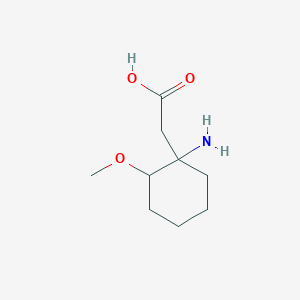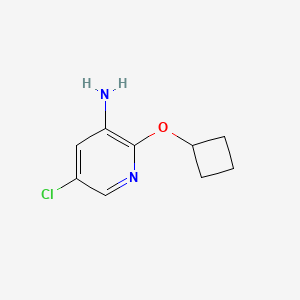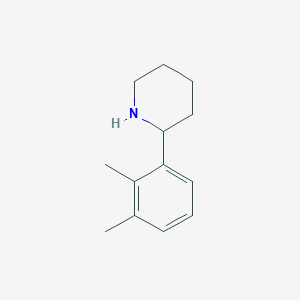
3-(3,3-Dimethylcyclohexyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylcyclohexyl)pyrrolidine is an organic compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol . This compound features a pyrrolidine ring substituted with a 3,3-dimethylcyclohexyl group, making it a unique structure in the realm of nitrogen-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclohexyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method allows for the efficient formation of five-membered cyclic amines, including pyrrolidines, in good to excellent yields. Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . This reaction provides pyrrolidines in very good yields under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of stable and inexpensive catalysts, such as cerium and nickel, enables the selective C(sp3)-H alkylation and arylation of amides and thioethers . This method is attractive for industrial applications due to its operational simplicity and broad substrate scope.
化学反応の分析
Types of Reactions
3-(3,3-Dimethylcyclohexyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(3,3-Dimethylcyclohexyl)pyrrolidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(3,3-Dimethylcyclohexyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, inhibiting their activity and modulating biochemical pathways . The steric and electronic properties of the 3,3-dimethylcyclohexyl group further enhance its binding affinity and selectivity for specific targets.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolizine: Contains a fused bicyclic structure with a pyrrolidine ring.
Pyrrolidine-2-one: Features a carbonyl group at the second position of the pyrrolidine ring.
Pyrrolidine-2,5-diones: Contains two carbonyl groups at the second and fifth positions of the pyrrolidine ring.
Uniqueness
3-(3,3-Dimethylcyclohexyl)pyrrolidine is unique due to the presence of the 3,3-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a scaffold for the design of novel bioactive compounds with improved pharmacokinetic and pharmacodynamic profiles .
特性
分子式 |
C12H23N |
|---|---|
分子量 |
181.32 g/mol |
IUPAC名 |
3-(3,3-dimethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C12H23N/c1-12(2)6-3-4-10(8-12)11-5-7-13-9-11/h10-11,13H,3-9H2,1-2H3 |
InChIキー |
QKDHXNQHGOKFFW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)C2CCNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13313754.png)


![1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13313762.png)



![8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13313800.png)
![Ethyl 1-aminospiro[4.4]nonane-1-carboxylate](/img/structure/B13313806.png)

![5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid](/img/structure/B13313819.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine](/img/structure/B13313823.png)

